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Compound of Interest

Compound Name: Acetylene-d2

Cat. No.: B086588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetylene-d2 (Ethyne-d2), a

deuterated isotopologue of acetylene. This document covers its fundamental properties,

synthesis methodologies, spectroscopic data, and significant applications in research and drug

development, with a focus on providing practical information for laboratory use.

Core Properties of Acetylene-d2
Acetylene-d2, with the chemical formula C₂D₂, is a colorless, flammable gas.[1] It is the

simplest alkyne, where both hydrogen atoms have been replaced by their heavier isotope,

deuterium.[2] This isotopic substitution imparts unique properties that are valuable in various

scientific applications.

Physical and Chemical Data
The key physical and chemical properties of Acetylene-d2 are summarized in the table below.
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Property Value Reference

CAS Number 1070-74-2 [1]

Molecular Formula C₂D₂ [1]

Molecular Weight 28.05 g/mol [1]

IUPAC Name 1,2-dideuterioethyne [1]

Synonyms
Ethyne-d2,

Perdeuterioacetylene
[1]

Physical State Gas at STP [1]

Melting Point -81 °C (sublimes) [3]

Boiling Point Not applicable (sublimes) [3]

Density 0.612 g/cm³ [3]

Synthesis of Acetylene-d2
The preparation of Acetylene-d2 in a laboratory setting can be achieved through several

methods. The most common and straightforward approach involves the reaction of calcium

carbide with deuterium oxide. An alternative method involves the dehydrohalogenation of a

deuterated ethane derivative.

Experimental Protocol 1: Synthesis from Calcium
Carbide and Deuterium Oxide
This method is based on the facile reaction between calcium carbide (CaC₂) and deuterium

oxide (D₂O) to generate Acetylene-d2 gas.[4] This protocol is suitable for the in situ generation

of the gas for immediate use in subsequent reactions.[5]

Materials and Reagents:

Calcium carbide (CaC₂)

Deuterium oxide (D₂O, 99.8 atom % D or higher)
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), if for

subsequent reaction)

Two-neck round-bottom flask

Dropping funnel

Gas outlet adapter with a tube

Magnetic stirrer and stir bar

Inert gas supply (Argon or Nitrogen)

Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath) or

direct inlet to a subsequent reaction.

Procedure:

Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a

dropping funnel, and a gas outlet. The entire apparatus should be dried and purged with an

inert gas to remove air and moisture.[5]

Charging the Flask: Place a calculated amount of calcium carbide into the flask. If the gas is

to be used in a subsequent reaction, an anhydrous solvent can be added to the flask at this

stage.[5]

Addition of Deuterium Oxide: Fill the dropping funnel with a stoichiometric amount of

deuterium oxide.

Gas Generation: Slowly add the deuterium oxide dropwise to the calcium carbide while

stirring. The generation of Acetylene-d2 gas will commence immediately. The rate of gas

evolution can be controlled by adjusting the addition rate of the deuterium oxide.[5]

Gas Collection/Use: The generated gas can be collected over water or passed through a

drying tube (e.g., filled with CaCl₂) and used directly in a subsequent reaction. For

purification, the gas can be bubbled through a solution of copper sulfate to remove impurities

like hydrogen sulfide.[6]
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Safety Precautions:

Acetylene-d2 is highly flammable and can form explosive mixtures with air.[1] All operations

should be conducted in a well-ventilated fume hood, away from ignition sources.

The reaction is exothermic; therefore, slow addition of deuterium oxide is recommended to

control the reaction rate and temperature.

Ensure all joints in the apparatus are well-sealed to prevent gas leakage.

Synthesis of Acetylene-d2

Deuterium Oxide (D₂O)

Reaction FlaskSlow Addition

Calcium Carbide (CaC₂)

Gas Collection / In-situ UseC₂D₂ Gas

Click to download full resolution via product page

Caption: Workflow for the synthesis of Acetylene-d2.

Experimental Protocol 2: Synthesis by
Dehydrohalogenation of a Deuterated Precursor
This method involves the elimination of two molecules of a hydrogen halide from a deuterated

1,2-dihaloethane using a strong base.[6]

Materials and Reagents:

1,2-Dibromoethane-d4 (or another suitable 1,2-dihaloethane-d4)

Potassium hydroxide (KOH)

Ethanol (anhydrous)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b086588?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Acetylene-d2
https://www.benchchem.com/product/b086588?utm_src=pdf-body-img
https://www.benchchem.com/product/b086588?utm_src=pdf-body
https://www.prepchem.com/synthesis-of-acetylene/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reflux condenser

Heating mantle

Dropping funnel

Gas outlet adapter

Inert gas supply

Procedure:

Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in anhydrous

ethanol with gentle heating to create a concentrated solution.

Apparatus Setup: Equip the flask with a reflux condenser, a dropping funnel, and a gas

outlet. Purge the system with an inert gas.

Addition of Precursor: Heat the ethanolic KOH solution to a gentle reflux. Slowly add the 1,2-

dibromoethane-d4 dropwise from the dropping funnel into the boiling solution.[6]

Reaction and Gas Evolution: A rapid reaction will occur, leading to the generation of

Acetylene-d2 gas and the precipitation of potassium bromide.[6]

Gas Collection/Use: The evolved gas can be passed through a cold trap to remove any

volatile impurities before being collected or used in a subsequent reaction.

Safety Precautions:

Handle potassium hydroxide with care as it is corrosive.

The reaction should be performed in a well-ventilated fume hood.

Ensure the apparatus is securely clamped and that the heating is controlled to maintain a

steady reflux.

Spectroscopic Data
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The spectroscopic data for Acetylene-d2 is crucial for its identification and for studying its

involvement in chemical reactions.

Spectroscopic Technique Observed Data/Features Reference

Infrared (IR) Spectroscopy

The fundamental vibrational

bands are shifted to lower

frequencies compared to non-

deuterated acetylene due to

the increased mass of

deuterium. Key stretching and

bending modes can be

identified.

Raman Spectroscopy

The Raman spectra show

characteristic bands for the

C≡C and C-D stretching

vibrations. Rotational fine

structure can be observed

under high resolution.[7]

Mass Spectrometry (MS)

The molecular ion peak (M+) is

observed at m/z = 28.05.[1]

Photoionization studies have

been conducted to determine

ionization energies.[8]

Nuclear Magnetic Resonance

(NMR) Spectroscopy

²H NMR: A single resonance is

expected. ¹³C NMR: The

carbon signal will be a triplet

due to coupling with deuterium

(I=1).

[9]

Applications in Research and Drug Development
The unique properties of Acetylene-d2, primarily due to the presence of deuterium, make it a

valuable tool in pharmaceutical research and development.
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Isotopic Tracer and Mechanistic Studies
Deuterium-labeled compounds, including those synthesized from Acetylene-d2, are widely

used as tracers in metabolic studies.[2] By incorporating deuterium into a drug molecule,

researchers can track its metabolic fate, identify metabolites, and understand the rates and

mechanisms of its breakdown.[2][10]

The most significant application in mechanistic studies is the exploitation of the Kinetic Isotope

Effect (KIE).[11] The C-D bond is stronger than the C-H bond, and therefore, reactions that

involve the cleavage of a C-H bond in their rate-determining step will proceed slower when a C-

D bond is present.[11] By selectively deuterating a drug candidate at a metabolically active site,

it is possible to slow down its metabolism, which can lead to:

Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[12]

Enhanced Bioavailability and Half-life: The drug remains in the system for a longer period.

[10][12]

Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites can be

minimized.[11][12]

Kinetic Isotope Effect in Drug Metabolism

Drug-H Metabolite

k_H (fast)

Drug-D Metabolite
k_D (slow)
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Caption: The Kinetic Isotope Effect in drug metabolism.

Synthesis of Deuterated Molecules and Probes
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Acetylene-d2 serves as a fundamental building block for the synthesis of more complex

deuterated molecules.[2] The acetylene group itself is a privileged structure in many bioactive

compounds.[13][14] The introduction of deuterium via Acetylene-d2 can be a strategic step in

the development of novel drug candidates with improved pharmacokinetic profiles.[11][12]

Furthermore, the terminal alkyne functionality is frequently used as a "click handle" in chemical

biology to attach probes for target identification and engagement studies.[13]

Safety and Handling
Acetylene-d2 is a hazardous substance and must be handled with appropriate safety

precautions.

Flammability: It is an extremely flammable gas and can form explosive mixtures with air over

a wide range of concentrations.[1]

Pressure Hazard: It is a gas under pressure and may explode if heated.[1]

Reactivity: It can form explosive acetylides with certain metals like copper, silver, and

mercury.[15]

Asphyxiation: In high concentrations, it can act as a simple asphyxiant.[1]

Always handle Acetylene-d2 in a well-ventilated area, away from heat, sparks, and open

flames. Use appropriate personal protective equipment, including safety glasses and gloves.

Ensure that all equipment is properly grounded to prevent static discharge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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